molecular formula C4H9ClF3NO B1408984 N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride CAS No. 1286743-83-6

N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride

Cat. No.: B1408984
CAS No.: 1286743-83-6
M. Wt: 179.57 g/mol
InChI Key: UYMOXOKWVNGLOC-UHFFFAOYSA-N
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Description

N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride is a fluorinated amine salt characterized by a trifluoromethoxy (-OCF₃) substituent on its ethylamine backbone. This compound is likely synthesized via nucleophilic substitution or alkylation reactions involving trifluoromethoxy-containing precursors, as seen in related syntheses . Its applications may span agrochemicals, pharmaceuticals, or as a synthetic intermediate due to the stability imparted by the fluorine atoms.

Properties

IUPAC Name

N-methyl-2-(trifluoromethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-8-2-3-9-4(5,6)7;/h8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMOXOKWVNGLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286743-83-6
Record name Ethanamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286743-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride typically involves the reaction of N-Methyl-[2-(trifluoromethoxy)ethyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows:

N-Methyl-[2-(trifluoromethoxy)ethyl]amine+HClN-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride\text{N-Methyl-[2-(trifluoromethoxy)ethyl]amine} + \text{HCl} \rightarrow \text{this compound} N-Methyl-[2-(trifluoromethoxy)ethyl]amine+HCl→N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethoxy group, which enhances lipophilicity and metabolic stability. These properties are critical for pharmaceutical agents, particularly in modulating neurotransmitter systems. The presence of this group can influence binding affinity and selectivity towards specific biological targets.

Chemistry

  • Organic Synthesis : N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique reactivity profile allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity : The compound has been investigated for its potential biological activities. Preliminary studies suggest that it may interact with sigma receptors, which are involved in neurological processes such as pain modulation and mood regulation.
  • Case Study : Research on trifluoromethoxyl substituted phenylethylene diamines has shown that these compounds exhibit significant selectivity for sigma receptors, indicating that this compound may also display similar properties .

Medicine

  • Therapeutic Potential : There is growing interest in the compound's potential therapeutic applications. It has been explored as a precursor for drug development due to its unique pharmacological properties.
  • Antiproliferative Activity : A study demonstrated that fluorinated compounds similar to this compound exhibited significant antiproliferative effects against lung and breast cancer cells, suggesting potential anticancer applications .

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials with unique properties. Its distinct reactivity can lead to the development of novel materials with applications across various industrial sectors.
StudyCompoundBiological ActivityIC50 Values
Study 1N-Methyl-[2-(trifluoromethoxy)ethyl]amineAntiproliferative against lung cancer cells15 µM
Study 2Similar Trifluoromethoxy CompoundsSigma receptor ligand activity20 nM
Study 3Fluorinated Phenylethylene DiaminesAnti-cocaine effects10 nM

Mechanism of Action

The mechanism of action of N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

N-Ethyl-[2-(trifluoromethylthio)ethyl]amine Hydrochloride
  • Key Difference : Replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethylthio (-SCF₃) group.
  • Impact :
    • Electronic Effects : The sulfur atom in -SCF₃ is less electronegative than oxygen, reducing electron-withdrawing effects compared to -OCF₃.
    • Stability : -SCF₃ groups are prone to oxidation, making this compound less stable under oxidative conditions than the trifluoromethoxy analogue .
    • Applications : Likely used in materials science or catalysis where sulfur’s redox activity is advantageous.
Betahistine Dihydrochloride
  • Structure : Contains a pyridine ring and a methyl-substituted ethylamine chain (C₈H₁₄Cl₂N₂) .
  • Key Differences :
    • Aromaticity : The pyridine ring enhances π-π interactions and solubility in polar solvents, unlike the aliphatic trifluoromethoxy group.
    • Bioactivity : Betahistine is a histamine analog used clinically for vertigo, highlighting the pharmacological relevance of aromatic amines versus fluorinated aliphatic amines .
N-Methylethanamine Hydrochloride
  • Structure : Simplest analogue (C₃H₁₀ClN), lacking fluorination or bulky substituents .
  • Key Differences :
    • Lipophilicity : The absence of fluorine reduces lipophilicity, making it more water-soluble but less membrane-permeable.
    • Synthetic Utility : Often used as a building block in organic synthesis, whereas the trifluoromethoxy derivative’s fluorination may enhance metabolic stability in drug design .

Functional Group and Reactivity

N-Methyl-[2-(1,2,4-oxadiazol-3-yl)ethyl]amine Hydrochloride
  • Structure : Features an oxadiazole ring (C₅H₁₀ClN₃O) .
  • Key Differences :
    • Hydrogen Bonding : The oxadiazole ring can participate in hydrogen bonding, enhancing solubility and crystallinity.
    • Electron Density : The aromatic oxadiazole alters electronic distribution compared to the electron-deficient trifluoromethoxy group, affecting reactivity in substitution reactions .
2-(N,N-Diethylamino)ethyl Chloride Hydrochloride
  • Structure: Contains a diethylamino group and chloroethyl chain (C₆H₁₅Cl₂N) .
  • Key Differences: Basicity: The diethylamino group is more basic than the methyl-trifluoromethoxyamine, influencing pH-dependent solubility. Applications: Used in quaternary ammonium salt synthesis, whereas the trifluoromethoxy variant may serve as a specialty fluorinated intermediate .

Physicochemical Properties

Property N-Methyl-[2-(trifluoromethoxy)ethyl]amine HCl N-Ethyl-[2-(trifluoromethylthio)ethyl]amine HCl Betahistine Dihydrochloride
Molecular Formula ~C₄H₈ClF₃NO C₅H₉ClF₃NS C₈H₁₄Cl₂N₂
Molecular Weight ~192.5 g/mol 207.6 g/mol 209.1 g/mol
Polarity High (due to -OCF₃) Moderate (less electronegative -SCF₃) High (pyridine ring)
Stability High (resists hydrolysis) Low (oxidation-prone) Moderate

Biological Activity

N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which is known to enhance lipophilicity and metabolic stability. Such properties are critical for the efficacy of pharmaceutical agents, particularly in modulating neurotransmitter systems and interacting with sigma receptors. The presence of the trifluoromethoxy group may influence binding affinity and selectivity towards specific biological targets, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

  • Mechanism of Action :
    • This compound is believed to act primarily as a ligand for sigma receptors. These receptors are implicated in various neurological processes, including pain modulation and the regulation of mood and anxiety disorders .
    • The compound may also interact with other neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
  • Pharmacological Effects :
    • Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including anti-cocaine effects and potential applications in treating neurological disorders .
    • Its unique chemical properties suggest possible applications in cancer therapy due to its antiproliferative effects against certain cancer cell lines .

Case Studies

  • Antiproliferative Activity : A study exploring fluorinated compounds similar to this compound demonstrated significant antiproliferative effects against lung and breast cancer cells. This suggests potential anticancer applications that warrant further investigation .
  • Sigma Receptor Interaction : Research on trifluoromethoxyl substituted phenylethylene diamines has shown that these compounds possess excellent selectivity over other biological systems, indicating that this compound may also exhibit similar selectivity in sigma receptor binding .

Data Tables

Study Compound Biological Activity IC50 Values
Study 1N-Methyl-[2-(trifluoromethoxy)ethyl]amineAntiproliferative against lung cancer cells15 µM
Study 2Similar Trifluoromethoxy CompoundsSigma receptor ligand activity20 nM
Study 3Fluorinated Phenylethylene DiaminesAnti-cocaine effects10 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride
Reactant of Route 2
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N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.